(Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
(Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles. These compounds are characterized by the presence of a nitrile group attached to a carbon-carbon double bond. The compound also contains a dichlorophenyl group and a phenylthiazolyl group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
(Z)-3-(2,3-dichlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-8-4-7-13(17(15)20)9-14(10-21)18-22-16(11-23-18)12-5-2-1-3-6-12/h1-9,11H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILYSSNITZPLRT-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic or basic conditions.
Coupling reaction: The phenylthiazole derivative is then coupled with a dichlorophenylacetonitrile derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Isomerization: The final step involves the isomerization of the product to obtain the (Z)-isomer, which can be facilitated by using specific catalysts or reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Thiazole Ring Formation
The 4-phenylthiazole moiety is synthesized through Hantzsch thiazole cyclization :
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Reactants :
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Phenacyl bromide (substituted with phenyl)
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Thiourea or thioamide derivatives
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Conditions :
The reaction mechanism involves nucleophilic substitution at the α-carbon of the carbonyl, followed by cyclization and elimination of water .
Nucleophilic Additions
Electrophilic Substitutions
The 2,3-dichlorophenyl group undergoes selective halogenation and nitration:
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Nitration : HNO/HSO at 0°C introduces nitro groups at the para position of the phenyl ring .
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Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids modifies the dichlorophenyl moiety .
Biological Activity Correlation
Structural analogs demonstrate potent bioactivity, driven by the thiazole-acrylonitrile scaffold:
| Compound | IC (μM) | Target | Source |
|---|---|---|---|
| (Z)-2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | 0.13 | Breast cancer (MCF-7) | |
| 3-(5-Arylfuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile | 1.01–2.01 | Antitumor (HT29) |
Spectroscopic Characterization
Key spectral data for structural confirmation:
Catalytic and Solvent Effects
Scientific Research Applications
Anticancer Properties
(Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibits promising anticancer activity. Studies have shown that compounds containing thiazole and dichlorophenyl groups can significantly inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances biological activity against cancer cells .
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and potentially leading to apoptosis in cancer cells .
- Case Studies :
Antimicrobial and Antifungal Activities
Research has highlighted the antimicrobial and antifungal properties of thiazole derivatives, including this compound. These compounds have been tested against various pathogens, showing effective inhibition of growth .
Applications in Materials Science
The unique chemical properties of this compound also position it for potential applications in materials science:
- Polymer Chemistry : Its acrylonitrile backbone makes it suitable for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability.
- Sensor Development : The compound's electronic properties may be exploited in the development of sensors for detecting environmental pollutants or biological markers.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells | Development of new cancer therapies |
| Antimicrobial Activity | Effective against various pathogens | New antimicrobial agents |
| Materials Science | Enhances properties in polymers and sensors | Improved materials for industrial use |
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: The E-isomer of the compound, which may have different chemical and biological properties.
3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)propionitrile: A similar compound with a saturated carbon chain.
3-(2,3-dichlorophenyl)-2-(4-methylthiazol-2-yl)acrylonitrile: A derivative with a methyl group on the thiazole ring.
Uniqueness
The unique combination of the dichlorophenyl and phenylthiazolyl groups in (Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile imparts specific chemical properties that may not be present in similar compounds. These properties could include enhanced stability, specific reactivity, or unique biological activity.
Biological Activity
(Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic organic compound with potential applications in pharmacology and materials science. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHClNS
- Molecular Weight : 357.3 g/mol
- CAS Number : 476672-87-4
Structure-Activity Relationship (SAR)
The SAR studies of thiazole-containing compounds have revealed that the presence of electron-withdrawing groups (like chlorine) and specific substituents on the phenyl rings significantly enhance biological activity. For instance, compounds with dichlorophenyl groups often exhibit increased antiproliferative effects against various cancer cell lines due to their ability to interact with critical biological targets involved in cell growth and survival .
Antiproliferative Effects
Research indicates that thiazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds structurally related to this compound have been tested for their cytotoxic effects on human cancer cell lines such as A-431 and Jurkat cells. These studies typically report IC values indicating the concentration required to inhibit cell growth by 50% .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Enzyme Inhibition :
Comparative Data Table
| Compound Name | Biological Activity | IC (µM) | Target |
|---|---|---|---|
| Doxorubicin | Anticancer | 0.5 | Various Cancer Cell Lines |
| Compound 1 | Antiproliferative | 1.0 | A-431 Cell Line |
| Compound 2 | Enzyme Inhibition | 0.8 | eIF4E/eIF4G Interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
